molecular formula C16H22N4O2 B11658864 3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11658864
M. Wt: 302.37 g/mol
InChI Key: VJOLCJCTCKIFHM-UHFFFAOYSA-N
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Description

3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidin and imino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin derivatives and appropriate amines. The reaction conditions may involve:

    Condensation reactions: Combining the pyrido[1,2-a]pyrimidin core with butan-2-ylamine under controlled temperature and pH conditions.

    Hydroxyethylation: Introducing the hydroxyethyl group using reagents like ethylene oxide or ethylene glycol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media with oxidizing agents.

    Reduction: Conducted in anhydrous solvents under inert atmosphere.

    Substitution: Carried out in polar or non-polar solvents depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce reduced forms with hydrogenated bonds.

    Substitution: Results in substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfere with DNA/RNA: Affecting gene expression and protein synthesis.

    Induce oxidative stress: Leading to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

3-(butan-2-yliminomethyl)-2-(2-hydroxyethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H22N4O2/c1-4-12(3)18-10-13-14(17-7-9-21)19-15-11(2)6-5-8-20(15)16(13)22/h5-6,8,10,12,17,21H,4,7,9H2,1-3H3

InChI Key

VJOLCJCTCKIFHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=CC1=C(N=C2C(=CC=CN2C1=O)C)NCCO

Origin of Product

United States

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